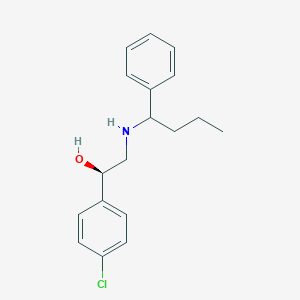

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol, also known as β-hydroxy-3-phenyl-N-(4-chlorophenyl)-N-(1-phenylbutyl)propan-1-amine, is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research to investigate the biochemical and physiological effects of beta-adrenergic agonists.

Mechanism of Action

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol acts as a selective beta-adrenergic agonist, specifically targeting the beta-2 adrenergic receptor. It activates the receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of various target proteins, resulting in the biochemical and physiological effects of beta-adrenergic agonists.

Biochemical and Physiological Effects

The biochemical and physiological effects of (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol include increased heart rate and contractility, increased skeletal muscle metabolism, and increased thermogenesis. These effects are mediated by the activation of the beta-2 adrenergic receptor and subsequent activation of the cAMP-PKA signaling pathway.

Advantages and Limitations for Lab Experiments

The advantages of using (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol in lab experiments include its selectivity for the beta-2 adrenergic receptor and its ability to activate the cAMP-PKA signaling pathway. However, its limitations include potential off-target effects and the need for careful dosing to avoid toxic effects.

Future Directions

For research on (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol include investigating its potential therapeutic applications in the treatment of cardiovascular disease, metabolic disorders, and obesity. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol involves the reaction of 4-chlorobenzaldehyde with 1-phenylbutylamine in the presence of sodium triacetoxyborohydride. The resulting product is then reduced with sodium borohydride to yield (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol.

Scientific Research Applications

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol is used in scientific research to investigate the biochemical and physiological effects of beta-adrenergic agonists. It is commonly used to study the effects of beta-adrenergic agonists on cardiac function, skeletal muscle metabolism, and thermogenesis.

properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-2-6-17(14-7-4-3-5-8-14)20-13-18(21)15-9-11-16(19)12-10-15/h3-5,7-12,17-18,20-21H,2,6,13H2,1H3/t17?,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBDQUAVIITBHU-ZVAWYAOSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NCC(C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C1=CC=CC=C1)NC[C@@H](C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432606.png)

![3-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432614.png)

![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-methyl-1-phenyl-N-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432644.png)

![3-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432650.png)

![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)

![1-(2-Bromo-4,6-difluoroanilino)-3-[[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B7432679.png)

![5-acetyl-2,6-dimethyl-N-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B7432680.png)

![2-(azepan-1-yl)-N-[4-[[2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432691.png)

![(1S)-2-[[(1R)-1-(2-fluorophenyl)propyl]amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7432699.png)

![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)

![1-[2-(2-Bromophenyl)-2-hydroxyethyl]-1-methyl-3-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7432715.png)

![2-Methyl-4-[7-[methyl(piperidin-4-ylmethyl)amino]-4-oxopyrano[2,3-b]pyridin-6-yl]pyrazole-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B7432723.png)

![N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432725.png)